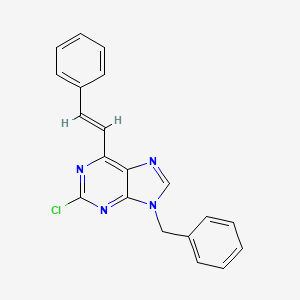
9-Benzyl-2-chloro-6-styryl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2-chloro-6-styryl-9H-purine is a heterocyclic aromatic compound with the molecular formula C20H15ClN4 and a molecular weight of 346.81 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-6-styryl-9H-purine typically involves the reaction of 2-chloro-6-styryl-9H-purine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The styryl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: 9-Benzyl-2-chloro-6-styryl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound is studied for its potential as a therapeutic agent. Its purine structure is similar to that of nucleotides, making it a candidate for drug development targeting various diseases, including cancer and viral infections.
Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-2-chloro-6-styryl-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Chloro-6-styryl-9H-purine: Lacks the benzyl group, making it less hydrophobic.
9-Benzyl-2-chloro-9H-purine:
Uniqueness: 9-Benzyl-2-chloro-6-styryl-9H-purine’s combination of benzyl and styryl groups makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in research and potential therapeutic uses.
Propiedades
Fórmula molecular |
C20H15ClN4 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
9-benzyl-2-chloro-6-[(E)-2-phenylethenyl]purine |
InChI |
InChI=1S/C20H15ClN4/c21-20-23-17(12-11-15-7-3-1-4-8-15)18-19(24-20)25(14-22-18)13-16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
Clave InChI |
SPGMYMVJTAHJGP-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


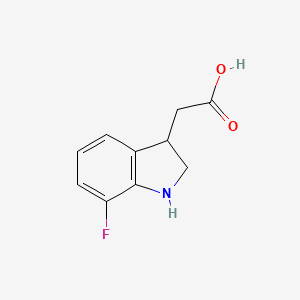
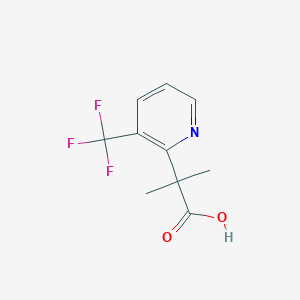
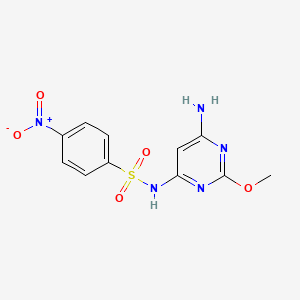


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
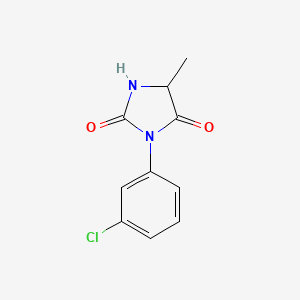
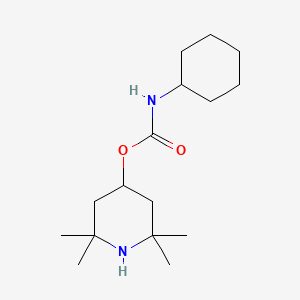

![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
